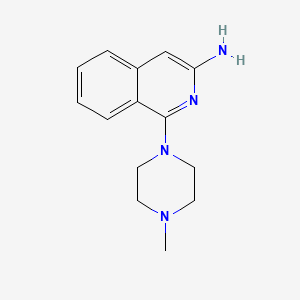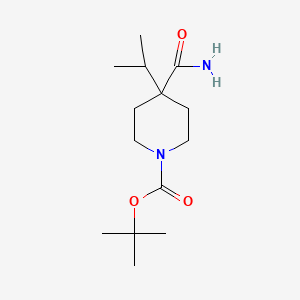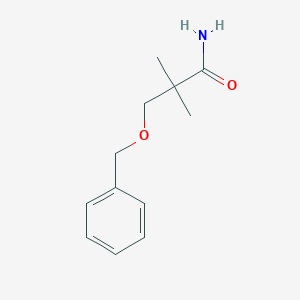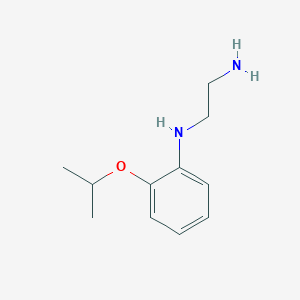
N,N-diethylethanamine;ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine: is an organic compound with the chemical formula N(CH₂CH₃)₃ . It is a colorless, volatile liquid with a strong fishy odor reminiscent of ammonia. Triethylamine is commonly used in organic synthesis as a base and is known for its ability to neutralize acids and form salts. It is miscible with water and most organic solvents, making it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Ammonia: Triethylamine can be synthesized by the alkylation of ammonia with ethyl halides. The reaction typically involves the use of ethyl chloride or ethyl bromide in the presence of a base such as sodium hydroxide. [ \text{NH₃ + 3C₂H₅Cl → N(C₂H₅)₃ + 3HCl} ]
Reductive Amination: Another method involves the reductive amination of acetaldehyde with ammonia in the presence of a hydrogenation catalyst. [ \text{CH₃CHO + NH₃ + H₂ → N(C₂H₅)₃ + H₂O} ]
Industrial Production Methods: Triethylamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina. The process involves the dehydration of ethanol to form ethylene, which then reacts with ammonia to produce triethylamine. [ \text{3C₂H₅OH → 3C₂H₄ + 3H₂O} ] [ \text{3C₂H₄ + NH₃ → N(C₂H₅)₃} ]
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Triethylamine can undergo oxidation to form triethylamine oxide. [ \text{N(C₂H₅)₃ + O₂ → N(C₂H₅)₃O} ]
Substitution: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile. [ \text{N(C₂H₅)₃ + R-X → N(C₂H₅)₃R + X⁻} ]
Acid-Base Reactions: Triethylamine is a strong base and can neutralize acids to form salts. [ \text{N(C₂H₅)₃ + HCl → N(C₂H₅)₃H⁺Cl⁻} ]
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Nucleophiles: Alkyl halides, acyl halides.
Acids: Hydrochloric acid, sulfuric acid.
Major Products:
Triethylamine oxide: Formed by oxidation.
Quaternary ammonium salts: Formed by nucleophilic substitution.
Triethylammonium salts: Formed by acid-base reactions.
Scientific Research Applications
Chemistry:
Catalysis: Triethylamine is used as a catalyst in various organic reactions, including the synthesis of esters and amides.
Solvent: It is used as a solvent in the preparation of metal-organic frameworks and other coordination compounds.
Biology:
Buffering Agent: Triethylamine is used as a buffering agent in biological assays and chromatography.
Medicine:
Pharmaceuticals: It is used in the synthesis of active pharmaceutical ingredients and as a reagent in drug formulation.
Industry:
Polymer Production: Triethylamine is used in the production of polymers and resins.
Corrosion Inhibitors: It is used in the formulation of corrosion inhibitors for metal protection.
Mechanism of Action
Mechanism: Triethylamine acts as a base by accepting protons from acids, forming triethylammonium ions. It can also act as a nucleophile, attacking electrophilic centers in various chemical reactions.
Molecular Targets and Pathways:
Protonation: Triethylamine accepts protons from acids, forming stable salts.
Nucleophilic Attack: It attacks electrophilic centers, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Diethylamine: N(CH₂CH₃)₂H
Trimethylamine: N(CH₃)₃
Pyridine: C₅H₅N
Comparison:
Basicity: Triethylamine is more basic than diethylamine and trimethylamine due to the presence of three ethyl groups, which increase electron density on the nitrogen atom.
Volatility: Triethylamine is more volatile than pyridine due to its lower molecular weight and lack of aromaticity.
Reactivity: Triethylamine is more nucleophilic than pyridine and trimethylamine, making it more reactive in nucleophilic substitution reactions.
Triethylamine’s unique combination of high basicity, nucleophilicity, and volatility makes it a valuable reagent in various chemical, biological, and industrial applications.
Properties
CAS No. |
72999-90-7 |
|---|---|
Molecular Formula |
C8H21NO |
Molecular Weight |
147.26 g/mol |
IUPAC Name |
N,N-diethylethanamine;ethanol |
InChI |
InChI=1S/C6H15N.C2H6O/c1-4-7(5-2)6-3;1-2-3/h4-6H2,1-3H3;3H,2H2,1H3 |
InChI Key |
JAYUDPKFDQGKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-8-Bromo-1-(2-methoxypropyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B8534394.png)
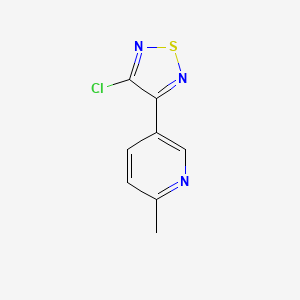
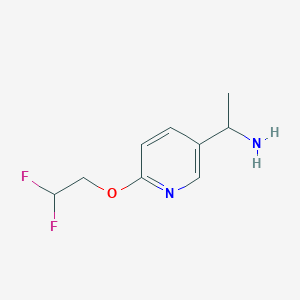
![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)
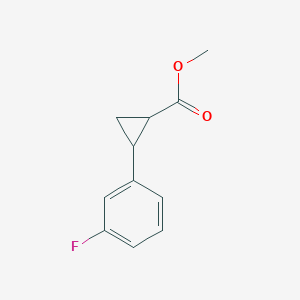

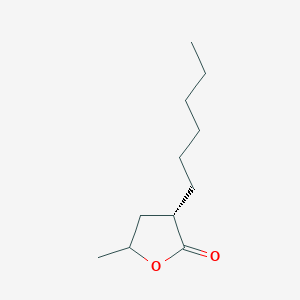
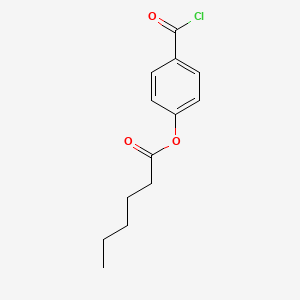
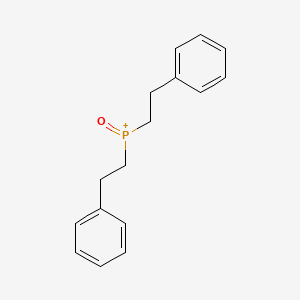
![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
